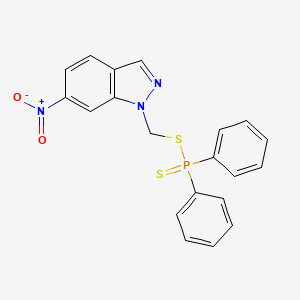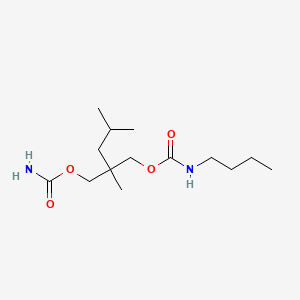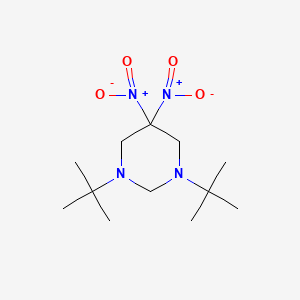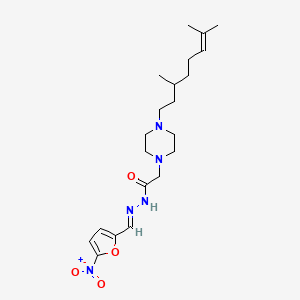
2-Furaldehyde, 2-(4-citronellylpiperazinylacetyl)hydrazono-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(5-Nitrofuran-2-yl)methylene]-4-(3,7-dimethyl-6-octenyl)-1-piperazineacetic acid hydrazide is a complex organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The unique structure of this compound, which includes a nitrofuran moiety, a piperazine ring, and a hydrazide group, contributes to its diverse range of applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(5-Nitrofuran-2-yl)methylene]-4-(3,7-dimethyl-6-octenyl)-1-piperazineacetic acid hydrazide typically involves multiple steps. One common method starts with the nitration of furfural to produce 5-nitrofuran-2-carbaldehyde. This intermediate is then condensed with 4-(3,7-dimethyl-6-octenyl)-1-piperazineacetic acid hydrazide under acidic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(5-Nitrofuran-2-yl)methylene]-4-(3,7-dimethyl-6-octenyl)-1-piperazineacetic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurazone derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrofurazone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazides.
Wissenschaftliche Forschungsanwendungen
N’-[(5-Nitrofuran-2-yl)methylene]-4-(3,7-dimethyl-6-octenyl)-1-piperazineacetic acid hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Wirkmechanismus
The mechanism of action of N’-[(5-Nitrofuran-2-yl)methylene]-4-(3,7-dimethyl-6-octenyl)-1-piperazineacetic acid hydrazide involves the interaction with cellular components. The nitrofuran moiety is reduced by bacterial nitroreductases to form reactive intermediates that can damage DNA and other cellular structures. This leads to the inhibition of bacterial growth and cell death. The piperazine ring and hydrazide group also contribute to the compound’s ability to interact with various molecular targets, enhancing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative with antibacterial properties.
Furazolidone: Used as an antibacterial and antiprotozoal agent.
Nitrofurazone: Known for its antibacterial activity
Uniqueness
N’-[(5-Nitrofuran-2-yl)methylene]-4-(3,7-dimethyl-6-octenyl)-1-piperazineacetic acid hydrazide is unique due to its combination of a nitrofuran moiety, a piperazine ring, and a hydrazide group. This structure provides a multifaceted approach to interacting with biological targets, making it a versatile compound in scientific research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
24637-26-1 |
|---|---|
Molekularformel |
C21H33N5O4 |
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
2-[4-(3,7-dimethyloct-6-enyl)piperazin-1-yl]-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H33N5O4/c1-17(2)5-4-6-18(3)9-10-24-11-13-25(14-12-24)16-20(27)23-22-15-19-7-8-21(30-19)26(28)29/h5,7-8,15,18H,4,6,9-14,16H2,1-3H3,(H,23,27)/b22-15+ |
InChI-Schlüssel |
PWQRTIDMAHIZSV-PXLXIMEGSA-N |
Isomerische SMILES |
CC(CCC=C(C)C)CCN1CCN(CC1)CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
CC(CCC=C(C)C)CCN1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


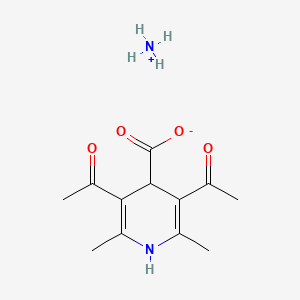
![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
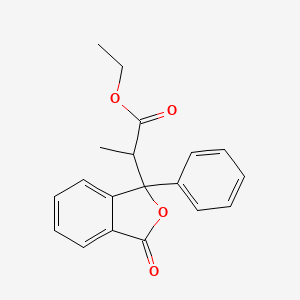
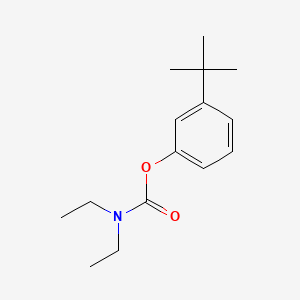

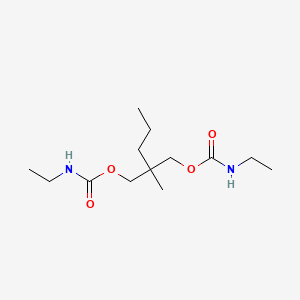
![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
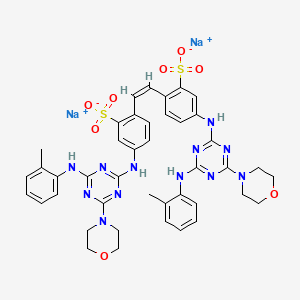
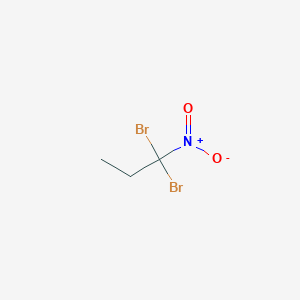
![[Chloro(phenyl)methyl]propylcarbamyl chloride](/img/structure/B14691369.png)
